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Abstract
(S)-(-)-2-Bromopropionic acid is a pivotal chiral building block in modern organic synthesis,

prized for its utility in the stereoselective introduction of a propionic acid moiety. Its reactivity is

dominated by nucleophilic substitution at the stereogenic center, the outcome of which is highly

dependent on the reaction conditions and the nature of the nucleophile. This technical guide

provides a comprehensive overview of the core reactivity of (S)-(-)-2-Bromopropionic acid,

with a focus on its applications in the synthesis of enantiomerically pure compounds relevant to

the pharmaceutical and agrochemical industries. Detailed experimental protocols, quantitative

data, and mechanistic pathway diagrams are presented to serve as a practical resource for

laboratory professionals.

Introduction
(S)-(-)-2-Bromopropionic acid, a colorless to pale yellow liquid, is a versatile chiral

intermediate.[1][2] Its structure, featuring a bromine atom at the alpha-position to a carboxylic

acid, makes it an excellent electrophile for a variety of nucleophiles.[1] The stereochemical

integrity of the chiral center is a crucial aspect of its chemistry, enabling the synthesis of

optically active target molecules such as amino acids and pharmaceuticals.[3] This guide will

delve into the key reactive pathways of this compound, with a particular emphasis on the

factors that govern the stereochemical outcome of its reactions.
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Physicochemical and Safety Data
A thorough understanding of the physical properties and safety hazards is paramount for the

handling and application of (S)-(-)-2-Bromopropionic acid.

Physical and Chemical Properties
Property Value Reference(s)

Molecular Formula C₃H₅BrO₂ [4]

Molecular Weight 152.97 g/mol [4]

Appearance
Colorless to red or green clear

liquid
[3]

Boiling Point
94 °C / 11 mmHg; 78 °C / 4

mmHg
[3][4]

Melting Point -35 °C [4]

Density 1.696 g/mL at 20 °C [4]

Refractive Index (n20/D) 1.470 [4]

Optical Rotation ([α]20/D) -25° (neat) [4]

CAS Number 32644-15-8 [4]

Safety and Handling
(S)-(-)-2-Bromopropionic acid is a corrosive and toxic substance that requires careful

handling in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE),

including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.

[5]
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Hazard Statement GHS Classification
Precautionary
Measures

Reference(s)

Harmful if swallowed
Acute Toxicity, Oral

(Category 4)

Do not eat, drink or

smoke when using

this product. Rinse

mouth if swallowed.

[5]

Causes severe skin

burns and eye

damage

Skin

Corrosion/Irritation

(Category 1B),

Serious Eye

Damage/Eye Irritation

(Category 1)

Wear protective

gloves/protective

clothing/eye

protection/face

protection.

Immediately call a

POISON CENTER or

doctor/physician if

exposed.

[5]

Core Reactivity: Nucleophilic Substitution
The primary mode of reactivity for (S)-(-)-2-Bromopropionic acid is nucleophilic substitution at

the C2 position. The stereochemical outcome of these reactions is a critical consideration and

is dictated by the reaction mechanism, which can proceed with either inversion or retention of

configuration.

Sₙ2 Pathway with Inversion of Configuration
In the presence of strong, hard nucleophiles and under conditions that do not favor the

deprotonation of the carboxylic acid, (S)-(-)-2-Bromopropionic acid typically undergoes a

classic Sₙ2 reaction. This results in the inversion of the stereochemistry at the chiral center.

A prime example is the reaction with concentrated sodium hydroxide, which, after an acidic

workup, yields (R)-2-hydroxypropanoic acid, also known as (R)-lactic acid.[6][7] Similarly,

reaction with a large excess of ammonia leads to the formation of (R)-alanine.[8][9]

This protocol is adapted from established literature procedures for the synthesis of racemic

alanine and illustrates the general principles of an Sₙ2 reaction with (S)-(-)-2-Bromopropionic
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acid, which would yield (R)-Alanine.[9]

In a suitable pressure vessel, cool 3 liters of concentrated aqueous ammonia (sp. gr. 0.9) to

1-4 °C.

Slowly add 100 g (0.65 mole) of (S)-(-)-2-Bromopropionic acid with stirring, maintaining the

temperature between 1-4 °C.

Seal the vessel and allow the mixture to stand at room temperature for at least four days.

Carefully vent the vessel and concentrate the solution to a volume of approximately 200 mL

under reduced pressure.

Cool the concentrated solution to room temperature and add 1 liter of methanol to precipitate

the amino acid.

Chill the mixture overnight in a refrigerator (0-4 °C).

Collect the crystals by suction filtration and wash with 250 mL of methanol followed by 250

mL of ether.

The expected product is (R)-Alanine. The yield for the racemic synthesis is reported to be

65-70%.[9]

Neighboring Group Participation (NGP) with Retention of
Configuration
Under conditions where the carboxyl group is deprotonated (e.g., low concentration of a strong

base or in the presence of a Lewis acid that can coordinate to the bromine), a more complex

mechanism known as Neighboring Group Participation (NGP) can occur.[6][7] This pathway

proceeds with overall retention of configuration.

The mechanism involves an initial intramolecular Sₙ2 reaction where the carboxylate anion

attacks the alpha-carbon, displacing the bromide and forming a transient, strained α-lactone

intermediate. This first step results in an inversion of configuration. The α-lactone is then

attacked by an external nucleophile, leading to a second Sₙ2 reaction that inverts the
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stereocenter again. The net result of these two successive inversions is the retention of the

original stereochemistry.[10]

A well-documented example is the reaction of (S)-2-bromopropanoic acid with a low

concentration of hydroxide in the presence of silver oxide (Ag₂O). The silver ion acts as a Lewis

acid, assisting in the departure of the bromide ion and facilitating the initial intramolecular

attack. The final product, after acidification, is (S)-2-hydroxypropanoic acid ((S)-lactic acid).[6]

[7]

Initial State

Reaction Pathway Final Product
(S)-(-)-2-Bromopropionic Acid

Deprotonation of Carboxylic Acid

Base

Weak Base / Lewis Acid

Intramolecular Sₙ2 Attack
(Inversion 1) α-Lactone Intermediate Nucleophilic Attack on Lactone

(Inversion 2)

External
Nucleophile Product with Retained Stereochemistry

Click to download full resolution via product page

Caption: Conceptual workflow of a reaction proceeding via Neighboring Group Participation.

Reactivity with Various Nucleophiles
The versatility of (S)-(-)-2-Bromopropionic acid as a chiral synthon is demonstrated by its

reactivity with a range of nucleophiles.

Reaction with Amines and Azides
As previously discussed, the reaction with ammonia typically proceeds via an Sₙ2 mechanism

to yield the corresponding α-amino acid with inverted stereochemistry.[8][9] Similarly, the

reaction with sodium azide (NaN₃) is expected to follow an Sₙ2 pathway, providing an entry to

α-azido acids, which are valuable precursors to α-amino acids.

Reaction with Carboxylates
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The reaction with carboxylate nucleophiles can lead to the formation of α-acyloxypropionic

acids. The stereochemical outcome of this reaction can be influenced by the reaction

conditions, potentially proceeding through either a direct Sₙ2 pathway (inversion) or an NGP-

mediated pathway (retention).

Reaction with Thiolates
Thiolates are excellent nucleophiles and readily react with (S)-(-)-2-Bromopropionic acid in

an Sₙ2 fashion to produce S-alkylated thiols with inversion of configuration. This reaction is

particularly useful for the synthesis of non-natural amino acids, such as S-alkyl-cysteines.[11]

This generalized protocol is based on the principles of cysteine S-alkylation.[11]

Dissolve L-cysteine or a protected cysteine derivative in a suitable solvent (e.g., DMF,

DMSO, or an aqueous buffer).

Add a base (e.g., sodium hydroxide, sodium bicarbonate) to generate the thiolate in situ.

Add (S)-(-)-2-Bromopropionic acid (or its ester) to the reaction mixture.

Stir the reaction at room temperature or with gentle heating until the reaction is complete

(monitored by TLC or LC-MS).

Perform an aqueous workup, adjusting the pH to isolate the product.

Purify the product by crystallization or chromatography.

Synthesis of (S)-(-)-2-Bromopropionic Acid
Two primary methods for the synthesis of 2-bromopropionic acid are the Hell-Volhard-Zelinsky

(HVZ) reaction on propionic acid and the diazotization of alanine. For the enantiomerically pure

(S)-(-)-2-Bromopropionic acid, the diazotization of L-alanine is the preferred method.

Hell-Volhard-Zelinsky (HVZ) Reaction
The HVZ reaction involves the α-bromination of a carboxylic acid using bromine and a catalytic

amount of phosphorus tribromide (PBr₃).[8] This method produces racemic 2-bromopropionic

acid.
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Caption: Simplified reaction pathway for the Hell-Volhard-Zelinsky bromination.

Diazotization of L-Alanine
The synthesis of enantiomerically enriched (S)-(-)-2-Bromopropionic acid is achieved through

the diazotization of L-alanine using sodium nitrite in the presence of hydrobromic acid.[6] This

reaction proceeds with overall retention of configuration due to a neighboring group

participation mechanism involving the carboxylate group, similar to that described in section

3.2.

This protocol is adapted from a published procedure.[6]

Prepare a solution of L-alanine (e.g., 20 g) in water (50 mL) and 48% hydrobromic acid (75

mL).

Cool the mixture to 0 °C in an ice-salt bath.

Prepare a solution of sodium nitrite (e.g., 46.7 g) in water (67.5 mL).

Slowly add the sodium nitrite solution to the cooled alanine solution over a period of 1 hour,

maintaining the temperature below 5 °C.

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional

hour.

Allow the reaction to warm to room temperature.

Extract the product with a suitable organic solvent (e.g., dichloromethane, 3 x 100 mL).

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure to yield crude (S)-(-)-2-Bromopropionic acid.

Further purification can be achieved by vacuum distillation.
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Applications in Drug Development and Synthesis
The ability to introduce a chiral propionic acid unit makes (S)-(-)-2-Bromopropionic acid a

valuable intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). It

is a key starting material for the synthesis of various non-steroidal anti-inflammatory drugs

(NSAIDs) of the profen class, as well as other chiral molecules. Its role as an intermediate in

the synthesis of antimitotic tripeptides like hemiasterlins highlights its importance in the

development of anti-tumor agents.[12]

Conclusion
(S)-(-)-2-Bromopropionic acid exhibits a rich and nuanced reactivity profile, centered on

nucleophilic substitution at its chiral center. The stereochemical outcome of these reactions can

be finely controlled by the choice of nucleophile and reaction conditions, allowing for either

inversion or retention of configuration. This predictable and controllable reactivity, coupled with

its commercial availability, cements its status as an indispensable tool for chemists engaged in

the synthesis of enantiomerically pure molecules, particularly within the pharmaceutical and life

sciences sectors. This guide has provided a detailed overview of its core reactivity, supported

by experimental protocols and mechanistic insights, to aid researchers in the effective

application of this versatile chiral building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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